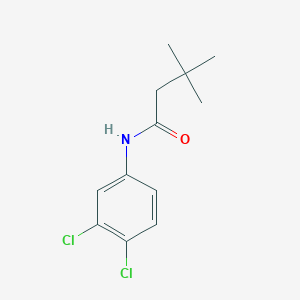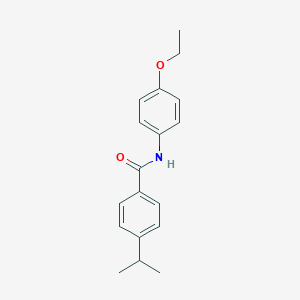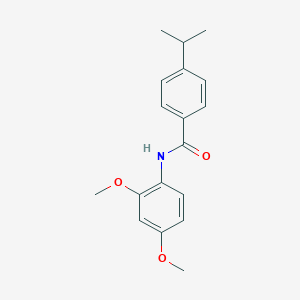
3-(benzyloxy)-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N,N-diethylbenzamide (BDEA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA belongs to the class of benzamides and has been studied for its ability to modulate various biological processes. In
Mecanismo De Acción
3-(benzyloxy)-N,N-diethylbenzamide modulates biological processes through its interaction with specific receptors and enzymes. 3-(benzyloxy)-N,N-diethylbenzamide has been shown to bind to dopamine receptors and inhibit their activity, leading to a decrease in dopamine release. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various biological processes such as angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
3-(benzyloxy)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(benzyloxy)-N,N-diethylbenzamide inhibits the activity of MMPs, leading to a decrease in angiogenesis and tumor invasion. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 3-(benzyloxy)-N,N-diethylbenzamide inhibits the growth of tumors and reduces tumor volume. 3-(benzyloxy)-N,N-diethylbenzamide has also been shown to modulate dopamine receptor activity, leading to a decrease in dopamine release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(benzyloxy)-N,N-diethylbenzamide is its ability to inhibit the activity of MMPs, which are involved in various biological processes such as angiogenesis and tumor invasion. In addition, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation of 3-(benzyloxy)-N,N-diethylbenzamide is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for 3-(benzyloxy)-N,N-diethylbenzamide research. One direction is to further study the mechanism of action of 3-(benzyloxy)-N,N-diethylbenzamide and its interaction with specific receptors and enzymes. Another direction is to study the potential therapeutic applications of 3-(benzyloxy)-N,N-diethylbenzamide in various fields such as oncology, neurology, and psychiatry. In addition, future studies should focus on the toxicity of 3-(benzyloxy)-N,N-diethylbenzamide and its potential side effects. Overall, 3-(benzyloxy)-N,N-diethylbenzamide has the potential to be a promising therapeutic agent for various diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
3-(benzyloxy)-N,N-diethylbenzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with benzyl alcohol, followed by reduction of the nitro group and subsequent amidation with diethylamine. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N,N-diethylbenzamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 3-(benzyloxy)-N,N-diethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology and psychiatry, 3-(benzyloxy)-N,N-diethylbenzamide has been studied for its ability to modulate dopamine receptors, which are involved in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.
Propiedades
Nombre del producto |
3-(benzyloxy)-N,N-diethylbenzamide |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N,N-diethyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
NYHUWYFTGOJLJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)


![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)